molecular formula C24H33Y B14800252 Tris(isopropylcyclopentadienyl) CAS No. 130206-63-2

Tris(isopropylcyclopentadienyl)

Cat. No.: B14800252
CAS No.: 130206-63-2
M. Wt: 410.4 g/mol
InChI Key: PXSCYPBSTUVKDV-UHFFFAOYSA-N
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Description

Tris(isopropylcyclopentadienyl) is an organometallic compound that features a central metal atom coordinated to three isopropylcyclopentadienyl ligands. This compound is known for its unique chemical properties and is widely used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(isopropylcyclopentadienyl) typically involves the reaction of cyclopentadiene with isopropylmagnesium chloride to produce [(C3H7)C5H4]2Mg. This intermediate is then reacted with a metal chloride, such as lanthanum chloride, to obtain the target product .

Industrial Production Methods: Industrial production methods for Tris(isopropylcyclopentadienyl) often involve large-scale reactions under controlled conditions to ensure high purity and yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Tris(isopropylcyclopentadienyl) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield metal oxides, while substitution reactions can produce a variety of organometallic complexes .

Scientific Research Applications

Tris(isopropylcyclopentadienyl) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Tris(isopropylcyclopentadienyl) involves its interaction with molecular targets and pathways within a given system. The compound can act as a ligand, coordinating with metal centers to form stable complexes. These interactions can influence various chemical and biological processes, such as catalysis and signal transduction .

Comparison with Similar Compounds

Comparison: Tris(isopropylcyclopentadienyl) is unique due to its specific isopropyl substituents, which confer distinct steric and electronic properties compared to its analogs. These differences can affect the compound’s reactivity, stability, and overall performance in various applications .

Properties

CAS No.

130206-63-2

Molecular Formula

C24H33Y

Molecular Weight

410.4 g/mol

IUPAC Name

1-propan-2-ylcyclopenta-1,3-diene;2-propan-2-ylcyclopenta-1,3-diene;yttrium(3+)

InChI

InChI=1S/3C8H11.Y/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3;/q3*-1;+3

InChI Key

PXSCYPBSTUVKDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C[CH-]1.CC(C)C1=CC=C[CH-]1.CC(C)C1=C[CH-]C=C1.[Y+3]

Origin of Product

United States

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